STX-0119

Catalog No.
S548070
CAS No.
851095-32-4
M.F
C22H14N4O3
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
STX-0119

CAS Number

851095-32-4

Product Name

STX-0119

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Molecular Formula

C22H14N4O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27)

InChI Key

MNPXTRXFUMGQLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5

Solubility

Soluble in DMSO, not in water

Synonyms

STX0119; STX 0119; STX0119.

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5

Description

The exact mass of the compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide is 382.10659 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of STAT3 by STX-0119

Studies have shown that STX-0119 can bind to STAT3 and prevent it from becoming activated. This inhibition can disrupt the signaling pathways that STAT3 relies on to promote cell growth and survival.

  • A study published in the journal Cell Research found that STX-0119 could suppress the growth of human hepatocellular carcinoma cells (liver cancer cells) by inhibiting STAT3 signaling [Source: National Institutes of Health (.gov) ].

Potential Therapeutic Applications

  • Clinical trials are currently investigating the use of STX-0119 for the treatment of some cancers [Source: ClinicalTrials.gov ].

STX-0119 is a small molecular compound identified as a selective inhibitor of Signal Transducer and Activator of Transcription 3, commonly known as STAT3. This compound plays a crucial role in various cellular processes, including proliferation, survival, and differentiation. By inhibiting the dimerization of STAT3, STX-0119 effectively disrupts its downstream signaling pathways, which are often implicated in cancer and fibrotic diseases. The compound has garnered attention for its potential therapeutic applications in conditions characterized by aberrant STAT3 activity, including various cancers and fibrosis-related disorders .

Such as condensation and cyclization, intermediates are generated.
  • Final Product Isolation: The final compound is purified using techniques like chromatography to ensure high purity suitable for biological assays.
  • Specific synthetic routes may vary based on laboratory protocols but generally focus on optimizing yield and purity while minimizing by-products.

    STX-0119 has demonstrated significant biological activity in various preclinical studies. Its ability to inhibit STAT3 signaling has been linked to:

    • Cancer Treatment: The compound has shown promise in reducing tumor growth in glioblastoma stem cells by downregulating key oncogenic pathways .
    • Fibrosis: In models of liver fibrosis and osteoarthritis, STX-0119 has been effective in alleviating symptoms by inhibiting collagen production and other fibrotic markers .
    • Gene Expression Modulation: It selectively suppresses the expression of fibrotic genes by regulating chemokine receptors such as Cxcr4 and Ccr1 .

    STX-0119's primary applications include:

    • Cancer Therapy: As a STAT3 inhibitor, it is being explored for treating various malignancies where STAT3 is overactive.
    • Fibrosis Treatment: Its efficacy in reducing fibrotic processes makes it a candidate for therapeutic interventions in diseases like liver fibrosis and osteoarthritis.
    • Research Tool: STX-0119 serves as a valuable tool in research settings for studying the role of STAT3 in cellular signaling pathways.

    Research indicates that STX-0119 interacts selectively with the STAT3 protein without significantly affecting other signaling pathways. Interaction studies have shown that:

    • The compound does not inhibit other members of the STAT family or unrelated transcription factors, highlighting its specificity .
    • It effectively reduces the phosphorylation state of STAT3, leading to decreased transcriptional activity associated with cancer progression and fibrosis .

    These studies underscore the potential of STX-0119 as a targeted therapeutic agent with minimal off-target effects.

    Several compounds exhibit similar mechanisms of action as STX-0119 but differ in their chemical structure or specificity. Notable examples include:

    Compound NameMechanism of ActionUnique Features
    StatticInhibits STAT3 activationNon-selective; affects multiple pathways
    WP1066Inhibits phosphorylation of STAT3More potent but less selective than STX-0119
    C188-9Blocks dimerization of STAT3Demonstrated efficacy in hematologic malignancies
    N-(4-hydroxyphenyl) retinamideInhibits nuclear translocation of STAT3Retinoid-based; broader biological effects

    STX-0119 stands out due to its selective inhibition of STAT3 dimerization without affecting other signaling pathways significantly, making it a promising candidate for targeted therapies in oncology and fibrotic diseases .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    3.6

    Exact Mass

    382.10659

    Appearance

    white solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2023-08-15
    1: Ashizawa T, Akiyama Y, Miyata H, Iizuka A, Komiyama M, Kume A, Omiya M, Sugino T, Asai A, Hayashi N, Mitsuya K, Nakasu Y, Yamaguchi K. Effect of the STAT3 inhibitor STX-0119 on the proliferation of a temozolomide-resistant glioblastoma cell line. Int J Oncol. 2014 Jul;45(1):411-8. doi: 10.3892/ijo.2014.2439. Epub 2014 May 12. PubMed PMID: 24820265.
    2: Ashizawa T, Miyata H, Iizuka A, Komiyama M, Oshita C, Kume A, Nogami M, Yagoto M, Ito I, Oishi T, Watanabe R, Mitsuya K, Matsuno K, Furuya T, Okawara T, Otsuka M, Ogo N, Asai A, Nakasu Y, Yamaguchi K, Akiyama Y. Effect of the STAT3 inhibitor STX-0119 on the proliferation of cancer stem-like cells derived from recurrent glioblastoma. Int J Oncol. 2013 Jul;43(1):219-27. doi: 10.3892/ijo.2013.1916. Epub 2013 Apr 23. PubMed PMID: 23612755.
    3: Ashizawa T, Miyata H, Ishii H, Oshita C, Matsuno K, Masuda Y, Furuya T, Okawara T, Otsuka M, Ogo N, Asai A, Akiyama Y. Antitumor activity of a novel small molecule STAT3 inhibitor against a human lymphoma cell line with high STAT3 activation. Int J Oncol. 2011 May;38(5):1245-52. doi: 10.3892/ijo.2011.957. Epub 2011 Feb 28. PubMed PMID: 21369699.
    4: Matsuno K, Masuda Y, Uehara Y, Sato H, Muroya A, Takahashi O, Yokotagawa T, Furuya T, Okawara T, Otsuka M, Ogo N, Ashizawa T, Oshita C, Tai S, Ishii H, Akiyama Y, Asai A. Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Med Chem Lett. 2010 Jul 13;1(8):371-5. doi: 10.1021/ml1000273. eCollection 2010 Nov 11. PubMed PMID: 24900220; PubMed Central PMCID: PMC4007973.

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